Cas no 94410-22-7 (Isomartynoside)

イソマルチノシド(Isomartynoside)は、天然に存在するイリドイド配糖体の一種であり、主に植物由来の生物活性化合物として知られています。この化合物は、抗炎症作用や抗酸化作用を示すことが研究により明らかになっており、医薬品や健康補助食品の分野での応用が期待されています。イソマルチノシドは、その特異的な分子構造により、細胞内シグナル伝達経路に影響を与える可能性があり、代謝疾患や炎症性疾患の治療標的として注目されています。さらに、高い安定性と生体適合性を有することから、製剤化の面でも利点があります。

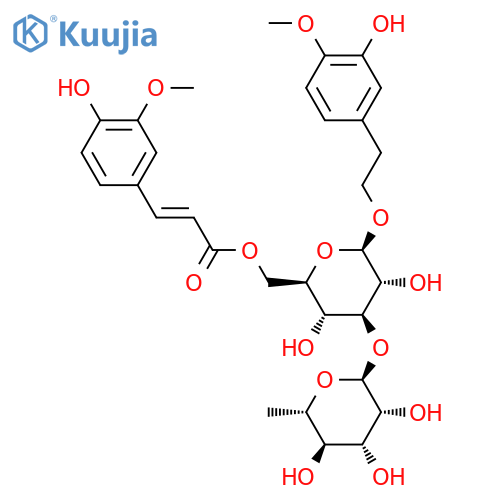

Isomartynoside structure

商品名:Isomartynoside

Isomartynoside 化学的及び物理的性質

名前と識別子

-

- 2-(3-Hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosy l)-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl]-β-D-gluco pyranoside

- Isomartynoside

- â

- -D-Glucopyranoside,2-(3-hydroxy-4- methoxyphenyl)ethyl 3-O-(6-deoxy-R-L-mannopyranosyl)-,6- [(2E)-3-(4-hydroxy-3-methoxyphenyl)-2- propenoate]

- -D-Glucopyranoside,2-(3-hydroxy-4- methoxyphenyl)ethyl 3-O-(6-deoxy-R-L-mannopyranosyl)...

- [ "" ]

- [(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- W1977

- β-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- (ZCI)

- D

- L

- E88965

- FS-9189

- CHEMBL3359820

- 94410-22-7

- HY-N3470

- AKOS040762818

- CS-0024324

- -D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy--L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-

- b-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl3-O-(6-deoxy-a-L-mannopyranosyl)-,6-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]

- DA-64552

-

- インチ: 1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1

- InChIKey: NFTBVWKAIZBSRS-ZXLVUZSHSA-N

- ほほえんだ: O([C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)[C@H]1[C@H](O)[C@@H](COC(=O)/C=C/C2C=CC(O)=C(OC)C=2)O[C@@H](OCCC2C=CC(OC)=C(O)C=2)[C@@H]1O

計算された属性

- せいみつぶんしりょう: 652.23672056g/mol

- どういたいしつりょう: 652.23672056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 15

- 重原子数: 46

- 回転可能化学結合数: 13

- 複雑さ: 968

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 223

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 895.3±65.0 °C at 760 mmHg

- フラッシュポイント: 285.2±27.8 °C

- PSA: 223.29000

- LogP: -0.40990

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Isomartynoside セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD299134)

Isomartynoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5645-5 mg |

Isomartynoside |

94410-22-7 | 98% | 5mg |

¥ 3,330 | 2023-07-11 | |

| TargetMol Chemicals | TN5645-1 mL * 10 mM (in DMSO) |

Isomartynoside |

94410-22-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5080 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5645-5 mg |

Isomartynoside |

94410-22-7 | 5mg |

¥4615.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I74760-5mg |

2-(3-Hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosy l)-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl]-β-D-gluco pyranoside |

94410-22-7 | ,HPLC≥95.0% | 5mg |

¥4800.0 | 2023-09-07 | |

| TargetMol Chemicals | TN5645-5mg |

Isomartynoside |

94410-22-7 | 5mg |

¥ 3330 | 2024-07-20 | ||

| A2B Chem LLC | AI63120-5mg |

Isomartynoside |

94410-22-7 | 95.0% | 5mg |

$594.00 | 2024-04-19 | |

| A2B Chem LLC | AI63120-50mg |

Isomartynoside |

94410-22-7 | 98% by HPLC | 50mg |

$4231.00 | 2023-12-29 | |

| A2B Chem LLC | AI63120-10mg |

Isomartynoside |

94410-22-7 | 98% by HPLC | 10mg |

$1201.00 | 2023-12-29 | |

| A2B Chem LLC | AI63120-25mg |

Isomartynoside |

94410-22-7 | 98% by HPLC | 25mg |

$2498.00 | 2023-12-29 | |

| A2B Chem LLC | AI63120-100mg |

Isomartynoside |

94410-22-7 | 98% by HPLC | 100mg |

$7293.00 | 2023-12-29 |

Isomartynoside 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

94410-22-7 (Isomartynoside) 関連製品

- 93236-42-1(Cistanoside A)

- 105471-98-5(Calceolarioside B)

- 104777-68-6(Plantamajoside)

- 61276-17-3(Verbascoside)

- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))

- 133393-81-4(Brandioside)

- 115909-22-3(Angoroside C)

- 112516-05-9(Tubuloside A)

- 82854-37-3(echinacoside)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬